

# Technical Guide: Physicochemical Properties of (Z)-13-Octadecen-3-yn-1-ol acetate

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## Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

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Disclaimer: Information regarding the specific compound, (Z)-13-Octadecen-3-yn-1-ol acetate, is exceedingly limited in publicly available scientific literature. While its existence is documented, detailed experimental data on its solubility and biological activity are not readily available. This guide provides available information on the target compound and supplements it with data from structurally similar molecules to offer a comparative technical overview for researchers, scientists, and drug development professionals.

## Introduction to (Z)-13-Octadecen-3-yn-1-ol acetate

(Z)-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated organic compound with the molecular formula  $C_{20}H_{34}O_2$ .<sup>[1]</sup> Its structure features a C18 carbon chain with a Z-configured double bond at the 13th position, a triple bond at the 3rd position, and a terminal acetate group. The presence of both alkene and alkyne functionalities, along with the ester group, suggests potential for diverse chemical reactivity and specific physicochemical properties. However, a comprehensive characterization of this molecule has not been extensively reported.

## Physicochemical Properties and Solubility

Quantitative experimental data on the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, by examining related compounds, we can infer its likely solubility characteristics. Long-chain hydrocarbons are typically nonpolar and thus exhibit poor solubility in water but good solubility in organic solvents. The presence of the acetate group introduces some polarity, but the long carbon chain is the dominant feature.

For comparative purposes, the following table summarizes the available physicochemical data for (Z)-13-Octadecen-3-yn-1-ol acetate and its more studied structural analogs.

Property	(Z)-13-Octadecen-3-yn-1-ol acetate	(Z)-13-Octadecen-1-yl acetate	(Z,Z)-3,13-Octadecadien-1-ol acetate
CAS Number	71832-74-1[1]	60037-58-3[2][3]	Not Available
Molecular Formula	C <sub>20</sub> H <sub>34</sub> O <sub>2</sub> [1]	C <sub>20</sub> H <sub>38</sub> O <sub>2</sub> [2][3]	C <sub>20</sub> H <sub>36</sub> O <sub>2</sub> [4]
Molecular Weight	306.49 g/mol [1]	310.51 g/mol [3]	308.50 g/mol [4]
logP (Octanol/Water)	Not Available	6.363 (Calculated)[4]	6.363 (Calculated)[4]
Water Solubility	Not Available	-6.76 (log <sub>10</sub> mol/L) (Calculated)[4]	-6.76 (log <sub>10</sub> mol/L) (Calculated)[4]

## Hypothetical Experimental Protocols

Given the absence of specific experimental procedures for (Z)-13-Octadecen-3-yn-1-ol acetate, this section provides generalized protocols for its potential synthesis and solubility assessment based on established organic chemistry principles for similar molecules.

### General Synthesis of a Long-Chain Enyne Acetate

The synthesis of a molecule like (Z)-13-Octadecen-3-yn-1-ol acetate would likely involve a multi-step process, including the formation of the carbon-carbon triple bond and the stereoselective creation of the Z-alkene, followed by acetylation. A plausible, though hypothetical, route is outlined below.

**Objective:** To synthesize a long-chain enyne acetate via coupling reactions and subsequent functional group manipulation.

**Materials:**

- A suitable terminal alkyne (e.g., a protected 3-butyn-1-ol).
- A suitable alkyl halide with a terminal alkene (e.g., a (Z)-1-bromo-10-tetradecene).

- Strong base (e.g., n-butyllithium).
- Solvents (e.g., THF, DMF).
- Protecting group reagents (e.g., TBDMS-Cl).
- Deprotection reagents (e.g., TBAF).
- Acetylating agent (e.g., acetic anhydride).
- Catalyst for stereoselective hydrogenation (e.g., Lindlar's catalyst).

Procedure:

- Protection of the alcohol: The hydroxyl group of the starting alkyne alcohol is protected to prevent interference in subsequent steps.
- Alkylation: The terminal alkyne is deprotonated with a strong base to form an acetylide, which is then reacted with the alkyl halide to form the enyne carbon skeleton.
- Deprotection: The protecting group on the alcohol is removed.
- Acetylation: The resulting alcohol is acetylated using an acetylating agent like acetic anhydride in the presence of a base or catalyst.
- Purification: The final product is purified using column chromatography.

## Solubility Assessment Protocol

Objective: To determine the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate in various solvents.

Materials:

- (Z)-13-Octadecen-3-yn-1-ol acetate.
- A range of solvents (e.g., water, ethanol, acetone, hexane, DMSO).
- Vortex mixer.

- Centrifuge.
- Analytical balance.
- Spectrophotometer or HPLC.

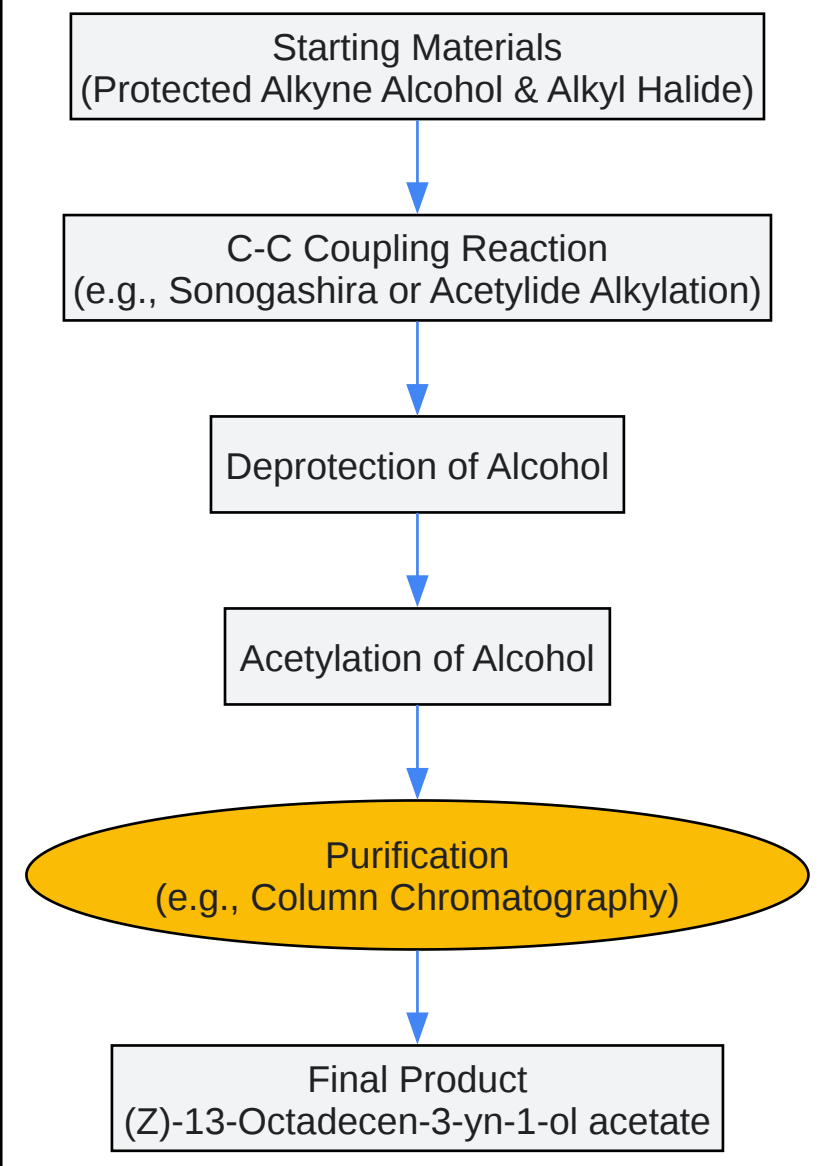
#### Procedure:

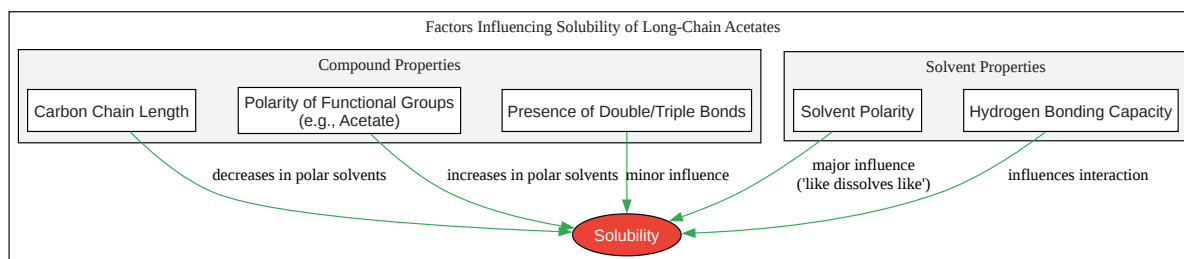
- Preparation of saturated solutions: An excess amount of the compound is added to a known volume of each solvent in separate vials.
- Equilibration: The vials are agitated (e.g., using a vortex mixer) for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
- Separation of undissolved solute: The solutions are centrifuged to pellet any undissolved solid.
- Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC with a suitable detector).
- Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

## Visualizations

The following diagrams illustrate a generalized synthetic workflow and the logical relationships governing the solubility of long-chain acetates.

## Generalized Synthesis of a Long-Chain Enyne Acetate





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